molecular formula C15H22N2O5S B2672387 N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899740-50-2

N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2672387
CAS No.: 899740-50-2
M. Wt: 342.41
InChI Key: UWEDALNCHCRPCO-UHFFFAOYSA-N
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Description

N-(2-(N-Pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative featuring a sulfamoyl ethyl side chain with a pentyl substituent. The benzo[d][1,3]dioxole (methylenedioxyphenyl) core is a common pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in π-π interactions with biological targets.

Properties

IUPAC Name

N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-2-3-4-7-17-23(19,20)9-8-16-15(18)12-5-6-13-14(10-12)22-11-21-13/h5-6,10,17H,2-4,7-9,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEDALNCHCRPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfinamides, and various substituted benzodioxole derivatives .

Scientific Research Applications

N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves several molecular targets and pathways:

Comparison with Similar Compounds

S807 (N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Branched heptyl alkyl chain at the amide nitrogen.
  • Activity: Potent umami receptor agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG).
  • Metabolism : Rapid oxidative metabolism in rat and human liver microsomes.
  • Toxicology : Subchronic and genetic toxicological evaluations support safety for food applications .

S9229 ((R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide)

  • Structure : Chiral methoxy-methylpentyl substituent with dimethylbenzamide core.
  • Activity : Synergistic umami effect with S807; metabolized similarly in vitro.
  • Key Difference : Modified benzamide core (vs. benzodioxole) alters receptor binding kinetics .

Antidiabetic Agents

IIc (N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Trifluoromethylphenyl substituent at the amide nitrogen.
  • Activity : Strong α-amylase inhibition (IC₅₀ = 0.89 µM) and hypoglycemic effects in streptozotocin-induced diabetic mice.
  • Key Feature : Electron-withdrawing CF₃ group enhances enzyme inhibition .

Cardiovascular Preventive Agents

MDC (N-(4-Methoxybenzyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide)

  • Structure : Nitro group at C6 of benzodioxole; methoxybenzyl substituent.
  • Activity: Potential cardiovascular agent with a low energy gap (3.54 eV), suggesting favorable electron transport properties.
  • Crystallography: Monoclinic crystal system (Z = 2) .

ADC (N-(3-Acetylphenyl)-6-nitrobenzo[1,3]dioxole-5-carboxamide)

  • Structure : Acetylphenyl substituent.
  • Activity : Higher energy gap (3.96 eV) than MDC, indicating distinct electronic properties.
  • Crystallography: Monoclinic system (Z = 4) .

Immunomodulators

BNBC (6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Bromo substitution at C6; naphthyl substituent.
  • Activity : Human STING agonist with antitumor effects in murine models.
  • Key Feature : Bulky naphthyl group enhances STING binding affinity .

Miscellaneous Derivatives

HSD-2 (N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Dimethoxyphenyl substituent.
  • Synthesis : 75% yield; melting point 175–177°C.

HSD-4 (N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide)

  • Structure : Symmetric dimethoxyphenyl group.
  • Synthesis : 77% yield; melting point 150.5–152°C.
  • Key Difference : Altered substitution pattern compared to HSD-2 affects solubility .

Data Table: Comparative Analysis of Benzodioxole Carboxamide Derivatives

Compound Name Substituent Biological Activity Key Feature(s) Reference ID
S807 Heptan-4-yl Umami agonist 1,000x potency vs. MSG
IIc 3-(Trifluoromethyl)phenyl α-Amylase inhibitor IC₅₀ = 0.89 µM
MDC 4-Methoxybenzyl, 6-nitro Cardiovascular agent Energy gap = 3.54 eV
BNBC 6-Bromo, naphthalen-1-yl STING agonist Antitumor activity in vivo
HSD-2 3,4-Dimethoxyphenyl Antimicrobial (proposed) Melting point 175–177°C

Biological Activity

N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound classified within the benzodioxole derivatives, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment and anti-inflammatory therapies.

  • IUPAC Name : N-[2-(pentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide
  • Molecular Formula : C15H22N2O5S
  • Molecular Weight : 342.41 g/mol
  • CAS Number : 899740-50-2
PropertyValue
Molecular FormulaC15H22N2O5S
Molecular Weight342.41 g/mol
AppearanceOff-white powder
Melting PointNot specified

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines by targeting key molecular pathways:

  • Mechanism of Action :
    • Inhibition of the epidermal growth factor receptor (EGFR).
    • Induction of apoptosis in cancer cells.

In a study involving synthesized compounds similar to this benzodioxole derivative, notable anti-proliferative effects were observed against human cancer cell lines, with some compounds demonstrating IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory properties. It acts by inhibiting pro-inflammatory cytokines and enzymes, which may contribute to its analgesic effects. This dual action makes it a candidate for treating conditions characterized by inflammation and pain.

Antiparasitic Activity

Preliminary studies suggest that this compound may disrupt parasite cell membranes and inhibit vital enzymes necessary for parasite survival. This activity positions it as a potential therapeutic agent against parasitic infections.

Study on Antitumor Activity

A comparative study highlighted that derivatives of benzodioxoles fused with other bioactive heterocycles exhibited enhanced antitumor properties. The study reported that certain derivatives achieved IC50 values as low as 8.23 μM against esophageal squamous cell carcinoma lines, indicating a promising avenue for further research into this compound's efficacy .

Mechanistic Insights

The mechanism of action involves multiple pathways:

  • EGFR Inhibition : This is crucial for many cancers where EGFR is overexpressed.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells, which is a desirable outcome in cancer therapy.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityIC50 (μM)
N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamideAnticancerNot specified
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselaneAntioxidant and antimicrobialNot specified

This compound stands out due to its unique combination of sulfonamide and benzodioxole moieties, which contribute to its broad spectrum of biological activities.

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